molecular formula C17H15ClF3N5O3S B6546408 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897454-39-6

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B6546408
CAS No.: 897454-39-6
M. Wt: 461.8 g/mol
InChI Key: LDPSLTHNCJKNPM-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a trifluoromethyl-substituted phenyl group and a purine-based heterocyclic system connected via a thioether linkage. Its structure integrates multiple pharmacophores:

  • Chlorotrifluoromethylphenyl moiety: Enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group .
  • Thioether bridge: Increases structural rigidity and may influence redox properties or enzyme binding .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N5O3S/c1-24-13-12(14(28)26(3)16(29)25(13)2)23-15(24)30-7-11(27)22-10-6-8(17(19,20)21)4-5-9(10)18/h4-6H,7H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPSLTHNCJKNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural variations and inferred pharmacological implications.

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents/Modifications Potential Biological Implications Reference
Target Compound Purine-dione + thioether 2-chloro-5-(trifluoromethyl)phenyl, 1,3,9-trimethyl High lipophilicity; kinase/adenosine target
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (I-1) Pyridine + thioether Pyridine ring, dual trifluoromethyl groups Enhanced metabolic stability
2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (f) Linear peptide + acetamide 2,6-dimethylphenoxy, chiral hydroxy groups Improved solubility; protease inhibition
CPA (N-(p-tolyl) acetamide with thienopyridine-oxadiazole) Thienopyridine-oxadiazole Chlorophenyl, tolyl acetamide Electron-rich HOMO-LUMO profile; enzyme inhibition
573943-16-5 (Triazole-sulfanyl acetamide) Triazole + thioether 4-ethyl-5-(2-pyridinyl)-triazole Moderate logP; kinase selectivity

Structural Divergence and Pharmacological Impact

Core Heterocycle Variations: The purine-dione core in the target compound may confer adenosine receptor affinity, whereas pyridine (I-1) or triazole (573943-16-5) analogs likely target distinct kinases or oxidoreductases due to altered hydrogen-bonding and π-stacking capabilities . Thienopyridine-oxadiazole (CPA): The electron-rich system in CPA suggests stronger interactions with charged enzyme active sites compared to the target compound’s purine .

Substituent Effects: Trifluoromethyl vs. Methyl/Phenoxy Groups: The trifluoromethyl group in the target compound and I-1 enhances resistance to oxidative metabolism, whereas methyl/phenoxy groups (e.g., compound f) improve solubility . Chlorophenyl vs.

Thioether vs. Ether/Oxadiazole Linkages :

  • Thioethers (target compound, I-1) offer greater conformational rigidity and sulfur-mediated interactions (e.g., cysteine residues) compared to ethers or oxadiazoles (CPA), which prioritize oxygen-based polarity .

Electronic and Physicochemical Properties

  • HOMO-LUMO Profiles: The purine-dione system in the target compound likely exhibits a lower energy gap than CPA’s thienopyridine, implying higher reactivity in electron-deficient environments .
  • LogP Predictions :
    • Target compound: Estimated logP ~3.5 (high trifluoromethyl/purine contribution).
    • I-1: logP ~4.0 (dual trifluoromethyl groups).
    • Compound f: logP ~2.8 (polar hydroxy and formamido groups) .

Methodological Considerations in Similarity Assessment

As noted in , structural similarity metrics (e.g., Tanimoto coefficients) may misclassify analogs if 3D conformation or electronic properties are ignored . For example:

  • The target compound and I-1 share high 2D similarity (common thioether/trifluoromethyl groups) but divergent 3D pharmacophores due to purine vs. pyridine cores.
  • CPA’s oxadiazole-thienopyridine system may score low in 2D similarity but share overlapping target profiles with the purine-based compound due to comparable electronic features .

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